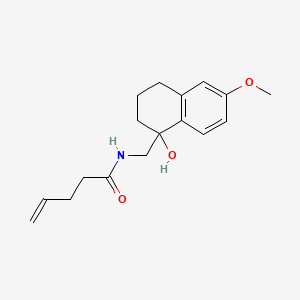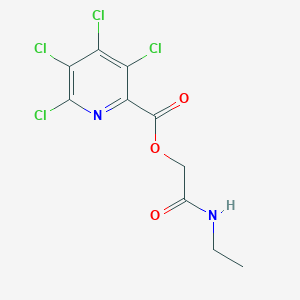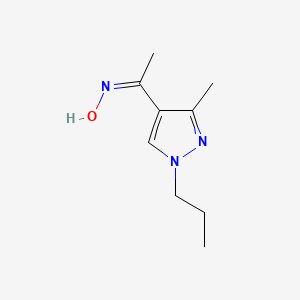
(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like “(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime” can be analyzed using various techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation . These techniques can provide insights into the compound’s structure and its potential interactions with other molecules.Chemical Reactions Analysis
Pyrazoles, which “this compound” is a derivative of, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can undergo various chemical reactions, providing diverse and valuable synthetical, biological, and photophysical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined by analyzing its molecular structure and conducting various laboratory tests . These properties can include things like melting point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : This compound, as part of a broader class of 1H-pyrazol derivatives, has been synthesized and structurally analyzed. For instance, Liu et al. (2012) reported on the synthesis and crystal structure of related compounds, highlighting their potential in chemical research (Liu et al., 2012).
Potential Anticancer Properties : A study by Karakurt et al. (2021) synthesized a series of new 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives with potential anticancer properties. The research demonstrated selective toxicity to neuroblastoma cells without affecting healthy mouse fibroblast cells (Karakurt et al., 2021).
Antimycotic and Fungicidal Activity : Compounds similar to (Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime have been synthesized and evaluated for antimycotic and fungicidal activities. Raga et al. (1992) and Mao et al. (2012) have explored the antimycotic activity of related compounds, indicating their potential in agricultural and pharmaceutical applications (Raga et al., 1992), (Mao et al., 2012).
Spectroscopic and Density Functional Studies : The compound has been characterized using various spectroscopic methods and density functional theory. For example, Saraçoǧlu and Cukurovalı (2016) provided insights into the molecular geometry and nonlinear optical properties of a similar compound (Saraçoǧlu & Cukurovalı, 2016).
Bioassays and Pharmacological Potential : Various bioassays have been conducted to assess the potential pharmacological applications of compounds in this class. For instance, Smolyar (2010) explored the transformations of related compounds, indicating their potential in developing new pharmaceutical agents (Smolyar, 2010).
Direcciones Futuras
Pyrazole derivatives, such as “(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
(NZ)-N-[1-(3-methyl-1-propylpyrazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-5-12-6-9(7(2)10-12)8(3)11-13/h6,13H,4-5H2,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYVPGMSQEDCQ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C(=N1)C)/C(=N\O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2441237.png)
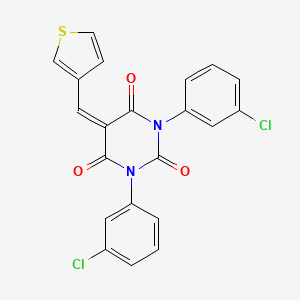
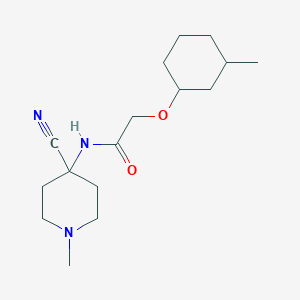

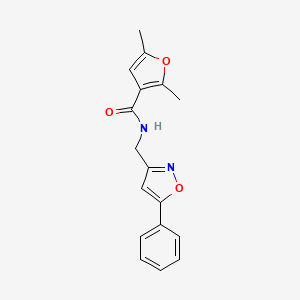
![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
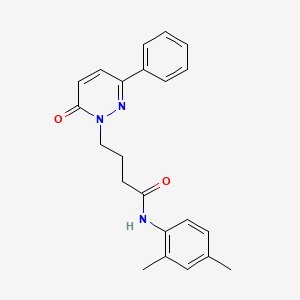
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441251.png)
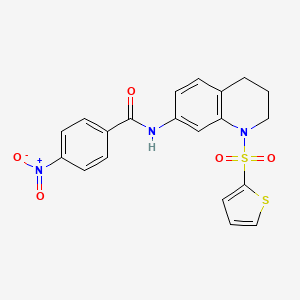
![N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2441253.png)

